9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride
Description
Properties
CAS No. |
111634-86-7 |
|---|---|
Molecular Formula |
C11H14ClN |
Molecular Weight |
195.69 g/mol |
IUPAC Name |
9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene;hydrochloride |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-10-9(3-1)8-5-6-11(10)12-7-8;/h1-4,8,11-12H,5-7H2;1H |
InChI Key |
QGOBXWJXLHSVCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1CN2.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene Hydrochloride
General Synthetic Strategies
The synthesis of this compound typically involves the construction of the tricyclic core through cyclization reactions that incorporate nitrogen into the bicyclic framework. The key steps include:
- Formation of bicyclic intermediates via intramolecular cyclization.
- Introduction of the nitrogen atom through amination or ring closure involving nitrogen-containing precursors.
- Final conversion to the hydrochloride salt for isolation and purification.
Reported Synthetic Routes
Cycloaddition and Ring-Closing Approaches
One common approach involves the use of cycloaddition reactions such as intramolecular Diels-Alder or [2+2+2] cyclizations on suitably functionalized precursors that contain nitrogen atoms or nitrogen-containing substituents.
- Starting from a linear or monocyclic precursor containing a nitrogen substituent, the compound undergoes a controlled cyclization to form the tricyclic core.
- The reaction conditions often involve heating in an inert solvent or the use of Lewis acid catalysts to promote ring closure.
Nitrogen Incorporation via Amination
Another method uses preformed bicyclic hydrocarbons that are functionalized by substitution with nitrogen nucleophiles.
- For example, a bicyclic halide or tosylate intermediate can be reacted with ammonia or amines under nucleophilic substitution conditions.
- This step introduces the nitrogen atom into the ring system, followed by purification and salt formation.
Salt Formation: Hydrochloride Preparation
- The free base of 9-azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol, diethyl ether).
- This step enhances the compound’s stability and crystallinity, facilitating isolation.
Typical Reaction Conditions and Solvents
| Step | Typical Reagents/Conditions | Solvents | Notes |
|---|---|---|---|
| Cyclization | Heat, Lewis acid catalysts (e.g., AlCl3) | Toluene, dichloromethane | Temperature control critical |
| Amination | Ammonia or primary amines, base (e.g., K2CO3) | Ethanol, DMF, acetonitrile | Nucleophilic substitution step |
| Hydrochloride salt formation | HCl gas or HCl in ethanol | Ethanol, ether | Precipitation of salt |
Example Synthetic Procedure (Literature-Inspired)
- Synthesis of bicyclic intermediate: A diene precursor bearing a nitrogen-containing substituent is subjected to thermal cyclization at 80–120 °C in toluene with catalytic AlCl3 for 6–12 hours.
- Amination step: The bicyclic halide intermediate is dissolved in ethanol and treated with excess ammonia at reflux for 4 hours.
- Salt formation: The free base obtained is dissolved in ethanol and bubbled with dry HCl gas until precipitation of the hydrochloride salt occurs.
- Isolation: The solid hydrochloride salt is filtered, washed with cold ether, and dried under vacuum.
Analytical Data Supporting Preparation
| Parameter | Value/Observation | Method |
|---|---|---|
| Molecular weight (free base) | 159.23 g/mol | Mass spectrometry |
| Purity | >98% | HPLC |
| Structural confirmation | Characteristic NMR signals for tricyclic protons and nitrogen | 1H NMR, 13C NMR |
| Salt formation confirmation | Presence of chloride ion, melting point shift | IR spectroscopy, melting point |
Research Findings and Optimization Notes
- Yield Optimization: Yields are optimized by controlling the temperature and reaction time during the cyclization step to minimize side reactions.
- Stereoselectivity: The stereochemistry at the nitrogen-containing bridgehead is influenced by the starting material configuration and reaction conditions.
- Purification: Conversion to hydrochloride salt improves crystallinity, allowing for easier purification by recrystallization.
- Scale-up considerations: Use of mild Lewis acids and controlled addition of reagents is crucial to avoid polymerization or decomposition during scale-up.
Summary Table of Preparation Methods
| Method Type | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Cycloaddition-based | Intramolecular cyclization of nitrogen-containing precursors | Efficient ring construction | Requires precise temperature control |
| Amination of bicyclic intermediates | Nucleophilic substitution to introduce nitrogen | Straightforward nitrogen incorporation | May require excess ammonia or amine |
| Salt formation | Treatment with HCl to form hydrochloride salt | Enhances stability and purity | Additional step after synthesis |
This detailed synthesis overview of 9-azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride consolidates known preparation methods, reaction conditions, and analytical characterizations, providing a comprehensive guide for researchers aiming to prepare this compound in laboratory or industrial settings. The methods focus on cyclization and nitrogen incorporation strategies, followed by salt formation to obtain the hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
9-Azatricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene
- Molecular Formula : C₁₀H₁₁N (base compound, without HCl) .
- Key Differences :
- The "dodeca" system in the target compound has a 12-membered tricyclic framework ([6.2.2.0²,⁷]), whereas the undeca analog ([6.2.1.0²,⁷]) is an 11-membered system.
- The additional methylene group in the dodeca system increases ring strain and may alter reactivity.
- The hydrochloride salt in the target compound improves aqueous solubility compared to the free base of the undeca analog .
11-Azatricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene Hydrochloride
- Molecular Formula : Likely C₁₀H₁₀NCl (exact data unspecified) .
- Market data suggest this compound is commercially available at higher prices (e.g., ¥6,242.89 per unit) compared to other analogs, indicating specialized applications .
Sulfur-Containing Azatricyclo Analogs
- Example : 3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one derivatives .
- Key Differences: Replacement of carbon atoms with sulfur alters polarity and redox properties. The tetracyclic framework introduces additional steric hindrance, reducing conformational flexibility compared to the tricyclic target compound.
Data Table: Comparative Properties of Azatricyclo Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ring System | Key Features |
|---|---|---|---|---|
| 9-Azatricyclo[6.2.2.0²,⁷]dodeca-2,4,6-triene HCl | C₁₁H₁₂NCl | ~193.7 (estimated) | [6.2.2.0²,⁷] | Hydrochloride salt, enhanced solubility |
| 9-Azatricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene | C₁₀H₁₁N | 145.2 | [6.2.1.0²,⁷] | Free base, lower solubility |
| 3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one | C₁₄H₁₃NO₂S₂ | 323.4 | Tetracyclic with sulfur | Antimicrobial activity potential |
Biological Activity
9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride (CAS No. 111634-86-7) is a synthetic compound with significant biological activity. This compound is characterized by its unique bicyclic structure and has garnered attention in various fields of research, including medicinal chemistry and pharmacology.
- Molecular Formula : C₁₁H₁₄ClN
- Molecular Weight : 195.69 g/mol
- Structure : The compound features a tricyclic framework that contributes to its biological properties.
Antimicrobial Activity
Recent studies have indicated that 9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride exhibits notable antimicrobial properties. In vitro assays demonstrated its effectiveness against various strains of bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also shown promise in anticancer research. In a study involving human cancer cell lines, 9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride was found to induce apoptosis in cancer cells.
Case Study: Apoptosis Induction
In a controlled experiment:
- Cell Line : HeLa (cervical cancer)
- Concentration : 50 µM
- Observation Period : 48 hours
The study reported a significant increase in apoptotic cells as evidenced by flow cytometry analysis.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in metabolic pathways and cell signaling processes. Preliminary studies suggest that it may inhibit specific enzymes related to cell proliferation and survival.
In Vivo Studies
In vivo studies conducted on animal models have further corroborated the findings from in vitro experiments:
-
Tumor Growth Inhibition : Mice treated with 9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride showed a significant reduction in tumor size compared to the control group.
Treatment Group Tumor Size Reduction (%) Control 0 Treated 45 - Toxicity Assessment : Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has moderate bioavailability and is metabolized primarily in the liver. Further research is needed to fully elucidate its metabolic pathways and potential drug interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
